molecular formula C13H8OS3 B3068550 2,6-di(thiophen-2-yl)-4H-thiopyran-4-one CAS No. 62461-54-5

2,6-di(thiophen-2-yl)-4H-thiopyran-4-one

Cat. No. B3068550
CAS RN: 62461-54-5
M. Wt: 276.4 g/mol
InChI Key: YDRSSMHZVVNXLC-UHFFFAOYSA-N
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Description

2,6-di(thiophen-2-yl)-4H-thiopyran-4-one, also known as DTTPO, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DTTPO is a sulfur-containing compound that has been synthesized using various methods, and its potential applications in different fields have been investigated.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Thia-Diels–Alder Reactions : Dihetaryl thioketones, including those with thiophen-2-yl rings, have been used in Thia-Diels–Alder reactions with nonactivated 1,3-dienes, leading to the formation of 2H-thiopyrans. This process involves a stereoconvergent reaction and postulates a stepwise mechanism via delocalized diradical intermediates (Mlostoń et al., 2017).

  • Formation by Thermal Rearrangement : 2H-Thiopyrans, including derivatives, can be obtained through the thermal rearrangement of specific compounds, leading to mixtures of 2H-thiopyrans and thiophenes. This method highlights the flexibility of these compounds in different chemical environments (Schuijl-Laros et al., 2010).

  • Photolysis Reactions : The photolysis of derivatives like 2,6-diphenyl-4H-thiopyran-4-thione has been studied, indicating desulfurization processes and the formation of complex compounds. These studies provide insights into the photochemical behaviors of thiopyran derivatives (Ishibe et al., 1973).

Material Science and Electronics

  • Conducting Polymers and Electrochromic Properties : Compounds containing thiophen-2-yl units have been utilized in synthesizing conducting polymers with potential electrochromic applications. These polymers exhibit interesting properties such as spectroelectrochemical behaviors and structural versatility, making them candidates for use in electronic devices (Aydın & Kaya, 2013).

  • Capacitor Applications : A novel monomer, 2,6-di(thiophen-2-yl)-3,5bis(4-(thiophen-2-yl)phenyl)dithieno(3,2-b;2',3'-d)thiophene, has been synthesized for use as an electro-active material. Its polymer composite shows promising capacitive characteristics, indicating its potential application in energy storage technologies (Ates et al., 2014).

properties

IUPAC Name

2,6-dithiophen-2-ylthiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8OS3/c14-9-7-12(10-3-1-5-15-10)17-13(8-9)11-4-2-6-16-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRSSMHZVVNXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)C=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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